Gabaculine

Description

Historical Context of Natural Product Isolation and Identification

The discovery of Gabaculine is rooted in the broader scientific exploration of natural products from microorganisms for bioactive compounds. It was first isolated from the bacterium Streptomyces toyocaensis. wikipedia.orgsmolecule.comnih.gov This discovery in the 1970s came after the identification of GABA as the primary inhibitory neurotransmitter in the mammalian brain in 1950 by Eugene Roberts and Sam Frankel. nih.govwikipedia.org The elucidation of GABA's role spurred research into compounds that could modulate its activity. This compound, identified as 5-amino-1,3-cyclohexadiene-1-carboxylic acid, emerged from this line of inquiry as a molecule with a structural resemblance to GABA. wikipedia.orgsmolecule.com Initial studies quickly established its potent inhibitory effect on GABA transaminase, the key enzyme in GABA catabolism. nih.govspringernature.com

Significance in Biochemical and Molecular Research Paradigms

The significance of this compound in biochemical and molecular research stems from its specific and potent mechanism of action, which has rendered it a classic example of a mechanism-based enzyme inactivator, often referred to as a "suicide inhibitor". nih.gov

Mechanism of Action: this compound's structure, featuring a dihydrobenzene ring, is similar enough to GABA to be recognized by GABA transaminase (GABA-T). wikipedia.org The inactivation process begins when this compound binds to the enzyme's active site and forms a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, mimicking the initial steps of normal transamination. researchgate.net However, the reaction does not proceed to completion. An enzymatic base abstracts a proton from the dihydrobenzene ring of the this compound molecule. wikipedia.orgsmolecule.com This proton abstraction leads to the formation of a stable aromatic ring, specifically an m-carboxyphenylpyridoxamine phosphate (B84403) intermediate. The high resonance stabilization energy of this newly formed aromatic ring makes the complex exceptionally stable and the inhibition irreversible, effectively trapping and inactivating the enzyme. wikipedia.org

Applications as a Research Tool: This potent and irreversible inhibition of GABA-T makes this compound a valuable tool for manipulating and studying the GABAergic system. smolecule.com By inhibiting GABA degradation, this compound administration in experimental models leads to a significant and time-dependent accumulation of GABA in the brain. caymanchem.comwikipedia.org This allows researchers to investigate the downstream physiological and behavioral consequences of elevated GABA levels, providing insights into the mechanisms of neurotransmission and its role in conditions like experimental epilepsy. taylorandfrancis.comsmolecule.comnih.gov

Beyond GABA-T, this compound has been shown to inhibit other PLP-dependent aminotransferases, although with varying potencies. caymanchem.comnih.gov These include ornithine aminotransferase (OAT), D-amino acid transaminase, and L-alanine transaminase. caymanchem.com Its interaction with these enzymes has been leveraged in structural biology studies. The stable complex formed between this compound and the enzyme's active site allows for detailed crystallographic analysis, providing structural evidence for substrate recognition and the catalytic mechanism. For instance, the crystal structure of human OAT complexed with this compound revealed how favorable aromatic-aromatic interactions with active-site residues contribute to the inhibitor's potency.

Detailed Research Findings

The inhibitory potency of this compound against various aminotransferases has been quantified through the determination of inhibition constants (Kᵢ). These values highlight its strong affinity for GABA-T and its broader activity spectrum.

| Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|

| GABA transaminase (GABA-T) | 2.9 µM | caymanchem.com |

| D-amino acid transaminase | 0.1 mM | caymanchem.com |

| L-alanine transaminase | 1 mM | caymanchem.com |

| L-aspartate transaminase | 55 mM | caymanchem.com |

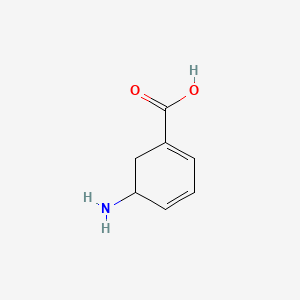

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

59556-18-2 |

|---|---|

Formule moléculaire |

C7H9NO2 |

Poids moléculaire |

139.15 g/mol |

Nom IUPAC |

5-azaniumylcyclohexa-1,3-diene-1-carboxylate |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10) |

Clé InChI |

KFNRJXCQEJIBER-UHFFFAOYSA-N |

SMILES |

C1C(C=CC=C1C(=O)O)N |

SMILES canonique |

C1C(C=CC=C1C(=O)[O-])[NH3+] |

Autres numéros CAS |

59556-18-2 |

Synonymes |

3-amino-2,3-dihydrobenzoic acid gabaculin gabaculine gabaculine hydrochloride gabaculine hydrochloride, (+-)-isomer gabaculine, (+-)-isomer gabaculine, (-)-isome |

Origine du produit |

United States |

Molecular Mechanism of Enzyme Inhibition by Gabaculine

Irreversible Inhibition of Gamma-Aminobutyric Acid Transaminase (GABA-T)

Gabaculine acts as an irreversible inhibitor of GABA-T, an enzyme critical for the breakdown of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). caymanchem.comtaylorandfrancis.com By blocking GABA-T, this compound causes a significant and sustained increase in GABA levels in the brain. wikipedia.orgnih.gov This inhibition is highly potent and has been a subject of extensive research to understand its detailed molecular interactions. nih.govnih.gov

Substrate Mimicry and Initial Enzymatic Interaction

The inhibitory process begins with this compound's ability to mimic GABA, the natural substrate of GABA-T. wikipedia.orgsmolecule.com Its structural similarity allows it to be recognized and bind to the active site of the enzyme. wikipedia.org This initial interaction is a prerequisite for the subsequent inactivation pathway, as the enzyme treats this compound as a substrate and initiates its catalytic cycle. nih.gov

Suicide Inactivation Pathway

The term "suicide inactivation" or "mechanism-based inactivation" describes how GABA-T participates in its own demise. After binding, the enzyme processes this compound through a series of steps that ultimately form a permanently disabling adduct. nih.govresearchgate.net

GABA-T, like many aminotransferases, relies on the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor to function. nih.govwikipedia.org In the enzyme's resting state, PLP is typically bound to a lysine (B10760008) residue in the active site, forming an internal aldimine. wikipedia.org When this compound enters the active site, its amino group displaces the lysine, forming a new Schiff base linkage with the PLP cofactor. researchgate.net This new complex is known as an external aldimine. wikipedia.orgresearchgate.netnih.gov

Once the external aldimine is formed, the enzyme's catalytic machinery proceeds with the next step, which is crucial for the irreversible nature of the inhibition. wikipedia.orgnih.gov A basic residue in the active site abstracts a proton from the this compound molecule. wikipedia.orgresearchgate.net This proton removal initiates an electronic rearrangement within the dihydrobenzene ring of this compound, causing it to become a stable aromatic ring. wikipedia.orgsmolecule.com The thermodynamic stability gained through aromatization is a powerful driving force for this step, making the reaction irreversible. wikipedia.orgresearchgate.net

The aromatization of the this compound ring results in the formation of a highly stable covalent adduct with the PLP cofactor, specifically an m-carboxyphenylpyridoxamine phosphate. nih.govnih.gov This adduct is bound so tightly within the active site that it does not dissociate, effectively and permanently inactivating the enzyme. tandfonline.comnih.gov The structure of this final adduct has been confirmed through various spectroscopic and analytical techniques. nih.gov

Enzyme-Catalyzed Proton Abstraction and Aromatization

Kinetic Characterization of GABA-T Inactivation (e.g., Kᵢ, t₁/₂)

The efficiency of GABA-T inactivation by this compound has been quantified through kinetic studies. These analyses provide values for the inhibitor constant (Kᵢ), which reflects the inhibitor concentration required for half-maximal inactivation, and the half-life of inactivation (t₁/₂), indicating the time needed to inactivate 50% of the enzyme at a specific inhibitor concentration.

| Parameter | Value | Enzyme Source | Citation |

| Kᵢ | 2.9 µM | Not Specified | caymanchem.com |

| t₁/₂ | 9.6 min (at 2 µM) | Mouse Brain | nih.gov |

Inhibition of Glutamate-1-Semialdehyde (B1620169) Aminomutase (GSAM)

This compound is recognized as a powerful inhibitor of Glutamate-1-semialdehyde aminomutase (GSAM), a pyridoxal phosphate (PLP)-dependent enzyme crucial for chlorophyll (B73375) biosynthesis. researchgate.net The inhibition arises from an enzymatic deprotonation of the neurotoxin, which necessitates the aldimine (PLP) form of the cofactor at the active site. researchgate.net Because animals lack a counterpart to this enzyme, GSAM is a promising target for the development of selective and safe herbicides. researchgate.netpnas.orgpnas.org

Targeting of the Tetrapyrrole Biosynthetic Pathway

The tetrapyrrole biosynthetic pathway is essential for producing vital molecules like chlorophyll, heme, and siroheme. researchgate.netannualreviews.org In plants, algae, and many bacteria, this process begins with the C5 pathway, where 5-aminolevulinic acid (ALA) is synthesized from glutamate (B1630785). scispace.com GSAM plays a pivotal role in this pathway by converting glutamate-1-semialdehyde (GSA) into ALA. tandfonline.comoup.com By irreversibly inhibiting GSAM, this compound effectively halts the production of all downstream tetrapyrroles. scispace.comtandfonline.com This disruption of a fundamental metabolic pathway highlights this compound's potent biological activity. scispace.com The inhibition of pigment synthesis by this compound can be overcome by the addition of ALA, confirming that its target is within the ALA-synthesizing pathway. scispace.com

Specificity and Efficiency of GSAM Inhibition

This compound functions as a mechanism-based, or "suicide," inhibitor of GSAM. pnas.orgpnas.orgtandfonline.com The inhibition process is initiated by the formation of an external aldimine with the PLP cofactor. researchgate.net Subsequently, a proton shift and deprotonation lead to the rapid and thermodynamically favorable aromatization of the this compound ring. researchgate.net This results in the formation of a stable m-carboxyphenylpyridoxamine phosphate (mCPP) adduct, which is covalently bound to the cofactor, leading to irreversible inactivation of the enzyme. researchgate.netnih.gov The formation of this inhibited complex can be monitored spectrophotometrically, as it has a distinct absorption maximum at 330 nm. researchgate.net

Studies on GSAM from the cyanobacterium Synechococcus have provided insights into the specificity of this compound. nih.gov While the wild-type enzyme is highly sensitive to this compound, a mutant strain with a Met-248-Ile substitution shows significant resistance. pnas.orgnih.gov The catalytic efficiency (kcat/Km) of the wild-type enzyme for this compound is two to three orders of magnitude greater than that of the mutant enzyme, highlighting the high specificity of the interaction. nih.gov

| Enzyme Source | Inhibitor | Inhibition Type | Kinetic Parameters | Reference |

| Synechococcus PCC6301 (Wild-type) | This compound | Irreversible, Mechanism-based | High sensitivity, kcat/Km is 100-1000x higher than mutant | nih.gov |

| Synechococcus PCC6301 (Mutant GR6) | This compound | Resistant | Low sensitivity due to Met-248-Ile substitution | pnas.org, nih.gov |

| Pea leaves | This compound | Irreversible | Rapid inhibition | researchgate.net |

Interactions with Other Aminotransferases

This compound's inhibitory action is not limited to GSAM; it also affects other PLP-dependent aminotransferases, though with varying degrees of potency. nih.govacs.org

Inhibition of Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (OAT) is a mitochondrial enzyme involved in the metabolism of ornithine, a key component in the urea (B33335) cycle and amino acid synthesis. nih.govgoogle.com this compound is a potent suicide inhibitor of OAT. nih.govresearchgate.net The active sites of OAT and γ-aminobutyric acid aminotransferase (GABA-AT), another primary target of this compound, share significant structural homology, which likely accounts for this compound's potent inhibition of both enzymes. google.com Inactivation of OAT by this compound in mouse tissues leads to a significant increase in ornithine concentrations, demonstrating its efficacy in vivo. nih.gov This inhibition disrupts both the catabolism of ornithine and its synthesis from glutamate. nih.gov

Effects on Other Pyridoxal Phosphate-Dependent Enzymes (e.g., D-amino acid transaminase, L-alanine transaminase)

Research has shown that this compound also irreversibly inhibits several other PLP-dependent enzymes. nih.govcaymanchem.com The mechanism is believed to be similar, involving the enzyme-catalyzed aromatization of this compound, which requires the removal of a beta-proton from the inhibitor. nih.gov

D-amino acid transaminase: This enzyme is efficiently inactivated by this compound. nih.gov

L-alanine transaminase (ALT): this compound also inhibits L-alanine transaminase. nih.govnih.gov

L-aspartate transaminase (AST): This enzyme is also inactivated by this compound, but to a lesser extent compared to others. nih.govnih.gov

The efficiency of inhibition varies significantly among these enzymes, as reflected by their different inhibition constants (Ki). nih.govcaymanchem.com

| Enzyme | Inhibition Constant (Ki) | Reference |

| D-amino acid transaminase | 0.1 mM | nih.gov, caymanchem.com |

| L-alanine transaminase | 1 mM | nih.gov, caymanchem.com |

| L-aspartate transaminase | 55 mM | nih.gov, caymanchem.com |

| GABA transaminase (GABA-T) | 2.9 µM | caymanchem.com |

Structural Biology of Gabaculine Enzyme Complexes

X-ray Crystallographic Analyses of Inhibitor-Bound Enzyme Structures

X-ray crystallography has been instrumental in visualizing the complexes formed between Gabaculine and its target enzymes, such as GABA-AT, OAT, and glutamate-1-semialdehyde (B1620169) aminomutase (GSAM). nih.govexeter.ac.ukpnas.orgpnas.orgrcsb.orgiucr.org These structures reveal the precise location and orientation of this compound within the active site and its interaction with the PLP cofactor and surrounding amino acid residues.

Crystallographic studies of enzyme-Gabaculine complexes have shown that this compound binds within the active site, often displacing the internal aldimine formed between PLP and an active-site lysine (B10760008) residue. exeter.ac.uk The binding of this compound induces specific conformational changes in the active site. For instance, in GSAM, the PLP cofactor has been observed to rotate approximately 15 degrees away from the active site lysine upon this compound binding compared to the PLP-bound form of the enzyme. researchgate.net In human OAT, both this compound and L-canaline binding cause a 20-degree rotation in the cofactor tilt relative to the ligand-free enzyme. nih.gov Studies on Chromobacterium violaceum ω-transaminase have also shown significant structural rearrangements in the active site upon this compound binding compared to the apo and holo forms of the enzyme. iucr.org

Analysis of crystal structures has identified specific amino acid residues within the enzyme's active site that are crucial for this compound binding. In GSAM, a conserved arginine residue is ideally positioned to bind the carboxylate group of this compound. researchgate.net Hydrogen bonds are formed between the carboxylate group of this compound and the side chain of an active site serine, and interactions with a nearby tyrosine and the conserved arginine occur via ordered water molecules. researchgate.net In Sulfolobus solfataricus serine:pyruvate aminotransferase (SPAT), the carboxyl group of this compound forms hydrogen bonds with Arg337. exeter.ac.uk The this compound moiety is also bound in a hydrophobic pocket formed by residues from both subunits of the dimeric enzyme, including Val8, Phe88, and Ala326 from the PLP-binding subunit and Phe28 and Tyr240 from the neighboring subunit in SPAT. exeter.ac.uk In human OAT, aromatic-aromatic interactions occur between bound this compound and active-site residues Tyr85 and Phe177. nih.gov In Synechococcus GSAM, Arg-32, an invariant residue, binds the carboxylate of this compound. pnas.orgpnas.orgrcsb.org

Elucidation of Active Site Conformations

Molecular Interactions and Binding Modes

This compound exerts its inhibitory effect through a specific series of molecular interactions and binding modes within the enzyme's active site.

A key aspect of this compound's mechanism is its covalent linkage to the PLP cofactor. This compound acts as a suicide inhibitor, undergoing enzymatic transformation within the active site. nih.govtandfonline.comwikipedia.orgresearchgate.net The process begins with the formation of an external aldimine between this compound and the PLP cofactor, displacing the internal aldimine with the active-site lysine. tandfonline.comexeter.ac.uk This is followed by a proton shift and deprotonation, leading to the aromatization of the this compound ring. nih.govwikipedia.orgresearchgate.net This spontaneous aromatization results in the formation of a stable m-carboxyphenylpyridoxamine phosphate (B84403) (mCPP) adduct, which is covalently linked to the PLP and remains tightly bound to the active site, causing irreversible inactivation of the enzyme. nih.govtandfonline.comwikipedia.orgresearchgate.netresearchgate.net

Aromatic-aromatic stacking interactions play a significant role in the binding and potency of this compound. nih.govnih.govencyclopedia.pubprinceton.eduresearchgate.netmdpi.com In human OAT, energetically favorable aromatic interactions occur between the bound this compound molecule and active-site residues such as Tyr85 and Phe177. nih.gov These interactions contribute to the stable binding of the this compound-PLP adduct within the active site. In GSAM, residues like Trp67 and Tyr150 have been observed to engage in stacking interactions with the intermediate formed during the reaction with this compound. researchgate.net

Role of Aromatic-Aromatic Stacking Interactions

Comparative Structural Analysis of this compound-Bound Aminotransferases

Crystallographic studies of aminotransferases in complex with this compound have revealed diverse structural adaptations and interaction modes across different enzyme families. This compound typically binds covalently to the PLP cofactor, forming a stable m-carboxyphenylpyridoxamine phosphate (mCPP) adduct. iucr.org This irreversible modification is a hallmark of its mechanism-based inhibition. iucr.org

Studies on ω-aminotransferases from Pseudomonas aeruginosa and Chromobacterium violaceum have also provided comparative structural data on this compound complexes. Despite sharing 30% sequence identity, these enzymes exhibit differing substrate specificities. iucr.org While the holoenzyme structures are quite similar, the C. violaceum this compound complex shows significant structural rearrangements compared to its apo and holo forms, whereas the P. aeruginosa enzyme shows little conformational difference upon this compound binding. iucr.orgcapes.gov.br This suggests that the rigidity of the protein scaffold contributes to substrate specificity and influences the structural changes induced by inhibitor binding. iucr.orgcapes.gov.br

The interaction of this compound with human ornithine aminotransferase (OAT) has also been structurally characterized. yeastgenome.org The this compound molecule, bound covalently to the PLP cofactor, engages in aromatic-aromatic interactions with active-site residues Tyr85 and Phe177. yeastgenome.org This aromatic binding mode is considered a key factor in the inhibitor's potency against OAT and may be relevant for the design of inhibitors targeting other ω-aminotransferases, such as GABA aminotransferase (GABA-AT). yeastgenome.org

Comparison of this compound complexes across different enzymes, such as OAT, AHBA, and GSAM, reveals variations in hydrogen-bonding interactions and the position of the inhibitor within the active site. researchgate.net In wild-type GSAM, this compound inhibition involves the conversion of the internal aldimine to a covalent secondary amine between the aromatized inhibitor ring and the cofactor. researchgate.net A mutation in GSAM (M248I) confers resistance to this compound, and structural analysis of the mutant complex revealed the absence of a catalytic water molecule essential for the wild-type inhibition mechanism. rcsb.org In the mutant, this compound appears to cause steric hindrance, blocking access to the active site rather than forming the typical covalent adduct. researchgate.net

The structural data from these comparative studies underscore the adaptable nature of aminotransferase active sites and how subtle differences in residue composition and protein dynamics can influence the binding and inhibitory mechanism of compounds like this compound.

Here is a summary of findings from comparative structural studies:

| Enzyme Source | Ligand/Complex | Key Structural Observation | Relevant Residues/Features | Citation |

| Synechococcus GSA-AT | This compound complex | This compound binding pocket positioned differently from other α-family ATs. Asymmetry in subunits. | Arg-32 (carboxylate interaction), Glu-406 (repels α-carboxylic acids), residues 153–181 (mobility) | pnas.org |

| P. aeruginosa ω-AT | This compound complex | Little conformational difference compared to holoenzyme. | Protein scaffold rigidity | iucr.orgcapes.gov.br |

| C. violaceum ω-AT | This compound complex | Significant structural rearrangements compared to apo and holo forms. | Protein scaffold rigidity, Ala57–Cys61 loop movement | iucr.orgcapes.gov.brresearchgate.net |

| Human Ornithine AT (OAT) | This compound complex | Aromatic-aromatic interactions with active site residues. | Tyr85, Phe177 (aromatic interactions) | yeastgenome.org |

| GSAM (Wild-type) | This compound complex | Covalent adduct formation, cofactor rotation. | Lys273 (covalent binding), catalytic water molecule | researchgate.netrcsb.org |

| GSAM (M248I mutant) | This compound complex | Steric hindrance, absence of catalytic water, trapped in PMP form. | Ile248 (mutation), Lys273, catalytic water molecule | researchgate.netrcsb.org |

| Toxoplasma gondii GABA-AT | This compound complex | Position similar to hOAT, interactions with Y49 and S315. | Y49, S315 (interactions), aromatic ring interactions | nih.gov |

Functional Consequences of Gabaculine Mediated Enzyme Inhibition in Biological Systems

Modulation of Neurotransmitter Metabolism in Model Organisms and in vitro Systems

Gabaculine's primary effect on neurotransmitter metabolism stems from its irreversible inhibition of GABA-T, the enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgcaymanchem.com

Effects on Gamma-Aminobutyric Acid (GABA) Levels

Inhibition of GABA-T by this compound leads to a significant increase in GABA concentrations. wikipedia.orgcaymanchem.com This effect has been observed in various experimental settings, including in vitro systems and in vivo animal models. Studies in mice, for instance, have shown that intravenous administration of this compound results in a time-dependent increase in brain GABA levels. wikipedia.org In rat retinae, subcutaneous administration of this compound produced large, rapid, and long-lasting increases in retinal GABA levels, with marked changes in the distribution of GABA-like immunoreactivity observed within hours of administration. nih.gov Specifically, retinal GABA levels were elevated 3- to 6-fold at 2 and 8 hours post-gabaculine administration in rats. nih.gov In mouse brain, this compound (135 mg/kg, i.p.) has been shown to elevate GABA concentrations by over 500%, reducing GABA-T activity to below detection limits. caymanchem.com

Data on GABA level changes following this compound administration in select studies:

| Model Organism | Administration Route | This compound Dose | Time Post-administration | Observed Effect on GABA Levels | Citation |

| Mice (in vivo) | Intravenous | Not specified | Time-dependent | Significant increase in brain GABA levels | wikipedia.org |

| Rats (in vivo) | Subcutaneous | 10 mg/kg | 2 hours | ~3-fold increase in retinal GABA | nih.gov |

| Rats (in vivo) | Subcutaneous | 10 mg/kg | 8 hours | ~6-fold increase in retinal GABA | nih.gov |

| Mice (in vivo) | Intraperitoneal | 135 mg/kg | Not specified | >500% increase in brain GABA | caymanchem.com |

| Rat pancreatic islets (in vitro) | Incubation | 250 µM | Not specified | Significant increase in islet GABA content | portlandpress.com |

Impact on GABAergic System Dynamics in Experimental Models

The increase in GABA levels due to this compound-mediated GABA-T inhibition profoundly impacts GABAergic system dynamics. GABA is the principal inhibitory neurotransmitter in the mature mammalian central nervous system, reducing neuronal excitability. wikipedia.org By increasing GABA concentrations, this compound enhances inhibitory neurotransmission. This is particularly evident in studies investigating seizure susceptibility in animal models. For example, bilateral microinjection of this compound into the inferior colliculus (IC) of Genetically Epilepsy-Prone Rats (GEPR-9) completely blocked seizure susceptibility. taylorandfrancis.comtaylorandfrancis.com The delayed onset and prolonged duration of this anticonvulsant effect align with the time course of elevated GABA levels induced by this compound. taylorandfrancis.com In vitro studies using immune cells have also shown that this compound, by increasing local GABA concentrations through GABA-T blockage, can lead to GABA-A receptor activation in antigen-presenting cells (APCs), influencing inflammatory cytokine production. pnas.orgresearchgate.net

Studies on Neuronal Excitability in Controlled Systems

The enhanced GABAergic inhibition resulting from this compound treatment leads to decreased neuronal excitability in controlled systems. In the context of epilepsy research, this compound's ability to elevate GABA levels is utilized to study and counteract excessive neural activity. nih.gov While direct studies specifically measuring neuronal excitability changes induced solely by this compound in isolated controlled systems were not extensively detailed in the search results, the well-established inhibitory role of GABA and the observed anticonvulsant effects of this compound in animal models strongly indicate a reduction in neuronal excitability. wikipedia.orgtaylorandfrancis.comnih.gov Studies on GABAergic agents in general highlight that increasing GABA-A receptor activation leads to hyperpolarization of the neuronal membrane, reducing cell excitability. nih.govplos.org

Disruption of Tetrapyrrole Biosynthesis in Plant and Microbial Systems

Beyond its effects on GABA metabolism, this compound is also a potent inhibitor of glutamate-1-semialdehyde (B1620169) aminotransferase (GSA-AT), a key enzyme in the C5 pathway of tetrapyrrole biosynthesis found in plants, algae, and several bacteria. nih.govresearchgate.nettandfonline.com

Inhibition of 5-Aminolevulinate (ALA) Synthesis via the C5 Pathway

The C5 pathway is the primary route for the synthesis of 5-aminolevulinate (ALA) from glutamate (B1630785) in these organisms. wikipedia.orgscispace.comasm.org ALA is a crucial precursor for the synthesis of various tetrapyrrole compounds, including chlorophylls, phycobilins, and hemes. researchgate.netwikipedia.org this compound acts as an irreversible, mechanism-based inhibitor of GSA-AT, effectively blocking the conversion of glutamate-1-semialdehyde to ALA. nih.govtandfonline.comtandfonline.com Studies in barley seedlings demonstrated that this compound significantly inhibited ALA synthesis, providing evidence for the operation of the C5 pathway in these plants. oup.com Similarly, in the unicellular red alga Cyanidium caldarium, this compound inhibited pigment synthesis, and this inhibition was overcome by the addition of ALA, confirming the blockade of ALA synthesis. scispace.com

Data on this compound's Inhibition of ALA Synthesis:

| Organism | System | This compound Concentration | Observed Inhibition of ALA Synthesis | Citation |

| Barley (Hordeum vulgare) | Etiolated seedlings (light-exposed) | 50 µM | ~85% inhibition | oup.com |

| Barley (Hordeum vulgare) | Light-grown leaves | 50 µM | ~75% inhibition | oup.com |

| Barley (Hordeum vulgare) | Dark incubation | 50 µM | Does not exceed 50% inhibition | oup.com |

| Cyanidium caldarium | Various strains | Not specified (inhibition observed) | Inhibition of pigment synthesis (overcome by ALA) | scispace.com |

| Synechococcus PCC6301 | Cultures | 20 µM | Rapid, complete inhibition of chlorophyll (B73375) accumulation | tandfonline.com |

Consequences for Chlorophyll and Phytochrome (B1172217) Accumulation

The inhibition of ALA synthesis by this compound has direct and significant consequences for the accumulation of tetrapyrroles, particularly chlorophyll and phycobilins, which are essential for photosynthesis. In plants and algae, this compound treatment leads to a marked reduction or complete inhibition of chlorophyll biosynthesis. nih.govoup.comscilit.comscispace.com For instance, in lima bean (Phaseolus lunatus), 10 µM this compound applied to roots was sufficient to terminate the biosynthesis of new chlorophyll, resulting in the emergence of yellow trifoliate leaves. nih.gov In barley (Hordeum vulgare), 30 µM this compound caused an 80% inhibition of chlorophyll synthesis. scilit.com Studies in the fern Anemia phyllitidis showed that this compound inhibited chlorophyll synthesis and caused considerable simplification of chloroplast ultrastructure. oup.com

This compound also affects the accumulation of phycobiliproteins, such as phycocyanin, in organisms like Cyanidium caldarium. scispace.com The inhibition of pigment synthesis in this alga was observed in both light and dark conditions, depending on the strain's ability to synthesize pigments. scispace.com

While the primary impact on photomorphogenetic effects like phytochrome-induced responses might be linked to the disruption of tetrapyrrole biosynthesis, studies in Anemia phyllitidis indicated that this compound reduced phytochrome-induced morphogenetic effects (cell shape, inhibition of hormonal antheridium induction) but did not affect the rate of red light-induced spore germination. oup.com This suggests potential differences in the dependency of various photomorphogenetic reactions on phytochrome homeostasis in the presence of this compound. oup.com

This compound's inhibition of ALA synthesis can also indirectly affect other processes requiring tetrapyrroles, such as nitrogen fixation in root nodules, which depends on leghemoglobin (a heme-containing protein). nih.gov In this compound-treated lima bean plants, root nodules formed but were largely ineffective in nitrogen fixation, with decreased nodule dry weight, nitrogen fixation activity, and leghemoglobin content. nih.gov

Effects on Heme Biosynthesis Pathways

This compound is recognized as an inhibitor of tetrapyrrole synthesis, a pathway that includes the biosynthesis of heme nih.govnih.gov. Heme is a crucial molecule involved in various biological processes, including oxygen transport (in hemoglobin and myoglobin), electron transport (in cytochromes), and enzymatic catalysis (in peroxidases and catalases) nih.gov.

Studies in etiolated wheat seedlings (Triticum aestivum) have shown that treatment with this compound results in decreased amounts of spectroscopically detectable heme and holocytochrome f nih.govnih.gov. Holocytochrome f is a component of the cytochrome b6f complex involved in electron transport in photosynthesis and respiration, requiring heme for its function. While this compound treatment reduced the amount of holocytochrome f, the amount of the apocytochrome f polypeptide (the protein part without heme) was less affected, suggesting that apocytochrome f synthesis is not strictly dependent on heme availability nih.gov.

This compound inhibits porphyrin synthesis by interfering with the biosynthesis of 5-aminolevulinic acid (ALA) ndl.go.jp. ALA is the first committed precursor in the tetrapyrrole biosynthesis pathway that leads to both chlorophyll and heme researchgate.net. Specifically, this compound inhibits glutamate-1-semialdehyde aminotransferase (GSA-AT), an enzyme involved in the C5 pathway for ALA synthesis, which is predominant in plants and some bacteria researchgate.netoup.com. By inhibiting ALA synthesis, this compound limits the downstream production of porphyrins, including those that form heme.

In some organisms, like Salmonella typhimurium, heme limitation imposed by mutations in hem genes (involved in heme biosynthesis) leads to a significant increase in the enzyme glutamyl-tRNA reductase (HemA) activity, which catalyzes the first committed step in heme biosynthesis . This compound inhibits extracts of wild-type S. typhimurium cells, but not those of a hemL mutant (deficient in glutamate-1-semialdehyde aminotransferase), indicating its specific action on this enzyme in the bacterial heme synthesis pathway .

Research in lima bean (Phaseolus lunatus) demonstrated that this compound inhibited in vivo chlorophyll biosynthesis, leading to the emergence of yellow leaves mendeley.com. While photosynthesis was affected in these new leaves, respiration continued, suggesting that heme biosynthesis for mitochondrial cytochromes was not completely abolished mendeley.com. However, in the same study, this compound treatment decreased nodule dry weight, nitrogen fixation activity, and leghemoglobin content in Rhizobium-induced root nodules mendeley.com. Leghemoglobin is a heme-containing protein essential for nitrogen fixation in legumes. This indicates that while mitochondrial heme synthesis might be less sensitive or utilize alternative pathways, other heme-dependent processes can be significantly impacted by this compound.

This compound's effect on heme biosynthesis can also indirectly influence enzyme activity. For instance, studies in corn leaves showed that this compound treatment decreased peroxidase activity, an enzyme that requires heme, although this decrease did not correlate with the process of senescence in that context sinica.edu.tw.

Research on Other Metabolic Pathways

Beyond its well-established effects on GABA metabolism and tetrapyrrole synthesis, this compound has been utilized in research to investigate other metabolic pathways.

Investigation of Polyamine Biosynthesis

Polyamines such as putrescine, spermidine (B129725), and spermine (B22157) are essential for various cellular processes, including growth and proliferation nih.gov. Ornithine is a key precursor for polyamine synthesis, primarily through the enzyme ornithine decarboxylase (ODC) nih.gov. Ornithine can be produced from arginine via arginase or from glutamate via ornithine aminotransferase (OAT) nih.govmdpi.com.

This compound is known to inhibit OAT nih.govmdpi.com. Research in endothelial cells has explored the sources of ornithine for polyamine synthesis using inhibitors like this compound and N(ω)-hydroxy-nor-L-arginine (Nor-NOHA), an arginase inhibitor nih.gov. These studies indicated that both arginase and OAT pathways contribute to ornithine production in endothelial cells when extracellular ornithine is limited nih.gov. Treatment with this compound alone decreased the total cellular concentrations of ornithine, putrescine, and spermidine nih.gov. A combination of Nor-NOHA and this compound almost completely depleted cellular putrescine and spermidine, suggesting that these two pathways are the primary sources of ornithine for polyamine synthesis in this context nih.gov. The fact that adding exogenous ornithine restored polyamine levels in the presence of both inhibitors indicated that this compound and Nor-NOHA did not directly inhibit ODC activity nih.gov.

In poplar cells, this compound, as an inhibitor of OAT, was used to investigate the polyamine biosynthesis pathway nih.gov. Treatment with this compound did not significantly affect cellular putrescine levels in these cells, suggesting limited competition between ODC and OAT for ornithine as a substrate in this specific system nih.gov.

Studies in Immune Cell Function in Experimental Settings

While primarily known for its effects in the nervous system due to GABA-T inhibition, this compound has also been used in experimental settings to explore the role of GABAergic signaling in immune cell function. Immune cells have been found to express components of the GABAergic system, including GABA receptors and enzymes involved in GABA synthesis and metabolism, such as GABA-T nih.govnih.govmdpi.com.

This compound, by inhibiting GABA-T, can increase local GABA concentrations nih.govnih.gov. Studies have suggested that the GABA system within the immune system can be modulated by GABAergic agents like this compound and vigabatrin (B1682217) (another GABA-T inhibitor) nih.gov. The effects of these inhibitors on immune cells may occur by increasing local GABA concentrations in inflammatory areas, potentially activating GABA-A receptors present on immune cells nih.gov.

Research indicates that GABA can act as an immunomodulatory molecule, influencing various aspects of immune responses nih.gov. Studies have shown that increasing ambient GABA concentrations through inhibitors like this compound can affect cytokine production in macrophages and potentially influence T cell activity nih.govnih.gov. For example, in the experimental autoimmune encephalomyelitis (EAE) mouse model, increasing central nervous system (CNS) GABA concentration with GABAergic agents, including this compound, ameliorated ongoing paralysis by inhibiting inflammation nih.gov. This suggests a potential inhibitory role for GABA in autoimmune inflammation nih.gov.

Experimental evidence indicates that immune cells, including antigen-presenting cells (APCs) and T cells, can synthesize and secrete GABA nih.gov. APCs have been shown to express functional GABA receptors and respond to GABA nih.gov. The presence of GABA-T in macrophages, CD4+ T cells, and peripheral human monocytes further supports the idea of a local GABAergic system within the immune system nih.gov. By inhibiting GABA-T, this compound can disrupt this local metabolism and potentially alter immune cell behavior in experimental settings.

It's important to note that the precise effects of GABAergic modulation on immune cells can vary depending on the cell type, their activation state, and the experimental context nih.gov. However, the use of inhibitors like this compound has provided valuable insights into the potential role of GABA as an autocrine or paracrine factor in immune regulation in experimental models nih.gov.

Chemical Synthesis and Analog Development for Research Applications

Laboratory Synthetic Routes to Gabaculine and its Stereoisomers

This compound was initially isolated as an optically active amorphous powder from Streptomyces toyacaensis. tandfonline.comacs.org Its chemical structure, 3-amino-2,3-dihydrobenzoic acid, has been confirmed by total synthesis of the racemic compound. tandfonline.comacs.org

Several synthetic pathways have been developed for the laboratory preparation of this compound, typically involving the construction of the dihydrobenzoic acid framework and the introduction of the amino group through amination processes. smolecule.com One approach involves starting from 3-cyclohexene-1-carboxylic acid, which contains the complete carbon skeleton of this compound. acs.org A key step in some syntheses is the direct allylic amination of a suitable cyclohexenyl precursor. acs.org Positional selectivity in amination can be influenced by esterification with bulky groups to favor amination at the desired position. acs.org

Another synthetic route involves a Morita-Baylis-Hillman reaction mediated approach, starting from N-tert-butoxycarbonyl-L-serine methyl ester. researchgate.net This strategy has been applied to the total synthesis of this compound. researchgate.net

The synthesis of racemic this compound has also been achieved from 3-cyclohexene-1-carboxylic acid in several steps, utilizing a direct allylic amination as a key transformation. researchgate.net Other methods have explored intramolecular reactions and acid-catalyzed cyclizations to construct the core structure. researchgate.netacs.org

Enantioselective syntheses of this compound have also been reported, allowing for the preparation of specific stereoisomers, such as (+)- and (-)-gabaculine. acs.org The ability to synthesize individual stereoisomers is crucial for studying the stereochemical determinants of enzymatic interactions.

Design and Preparation of this compound Analogues

The design of this compound analogues is driven by the desire to understand the structural requirements for its inhibitory activity and to potentially develop compounds with altered or improved properties for specific research applications. Analogues are often designed to mimic the structure of GABA or to incorporate modifications that can probe the enzyme's active site. smolecule.comacs.org

Structural modifications can include changes to the ring system, alterations to the position or nature of the amino and carboxyl groups, or the introduction of substituents. For instance, conformationally restricted analogues of GABA and this compound have been synthesized to investigate how the flexibility of the molecule affects its interaction with GABA-AT. researchgate.net Fluorine-containing analogues have also been explored. researchgate.net

The preparation of this compound analogues typically involves multi-step organic synthesis, adapting methodologies used for this compound itself or developing new routes depending on the target structure. Techniques such as allylic amination, cycloadditions, and functional group interconversions are commonly employed. acs.orgresearchgate.netacs.orgresearchgate.net One-pot synthesis approaches have also been explored for preparing chemical delivery systems of GABA and its analogues, potentially offering more efficient routes. openmedicinalchemistryjournal.com

Analogues like isothis compound, a tautomer of this compound, have also been synthesized and studied. acs.org The design of analogues can also be guided by structural information obtained from enzyme-inhibitor complexes, such as the crystal structures of GABA-AT or other aminotransferases bound to this compound or related inhibitors. nih.govresearchgate.netpnas.orgacs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

Structure-Activity Relationship (SAR) studies are fundamental to understanding how variations in chemical structure influence the biological activity of a compound. gardp.org In the context of this compound, SAR studies primarily focus on its interaction with GABA-AT and other aminotransferases, aiming to correlate specific structural features with inhibitory potency and mechanism. smolecule.comacs.org

This compound acts as a mechanism-based inhibitor of GABA-AT, meaning it is processed by the enzyme to form a reactive species that then irreversibly inactivates the enzyme. smolecule.comwikipedia.orgacs.orgcaymanchem.com This mechanism involves the formation of an external aldimine with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, followed by a series of transformations leading to an irreversibly bound adduct. smolecule.comacs.orgnih.govresearchgate.net

Correlation of Chemical Modifications with Enzymatic Inhibition Potency

SAR studies have investigated how modifications to the this compound structure affect its ability to inhibit GABA-AT and other related enzymes like ornithine aminotransferase (OAT) and glutamate-1-semialdehyde (B1620169) aminomutase (GSAM). researchgate.netcaymanchem.comgoogleapis.com These studies reveal that the presence and position of the amino and carboxyl groups, as well as the integrity of the cyclic dihydrobenzene ring system, are crucial for activity. smolecule.comwikipedia.org

Changes in the ring structure or the introduction of substituents can significantly impact the binding affinity to the enzyme's active site and the efficiency of the inactivation mechanism. For example, conformationally rigid analogues have shown varied inhibitory activities compared to flexible counterparts, highlighting the importance of molecular shape and flexibility for proper interaction with the enzyme. researchgate.net

Studies comparing this compound with other GABA-AT inhibitors like vigabatrin (B1682217) and gamma-acetylenic GABA have provided insights into different inactivation mechanisms (e.g., aromatization versus Michael addition) and their influence on potency and specificity. tandfonline.comnih.gov

Exploration of Stereochemical Determinants of Activity

This compound exists as enantiomers ((S)- and (R)-gabaculine). smolecule.comnih.gov Stereochemistry plays a critical role in the interaction of small molecules with biological targets, including enzymes. SAR studies have demonstrated that the inhibitory activity of this compound is stereospecific. acs.org

For instance, (S)-gabaculine has been identified as an inhibitor of GABA-AT. smolecule.comnih.gov Studies with other aminotransferases and their inhibitors, structurally related to this compound or cycloserine, have shown that enzymes often exhibit a strong chiral preference, typically recognizing only one enantiomer of an inactivator. acs.org This stereospecificity is related to the chiral preference of the enzyme for its natural amino acid substrates. acs.org

Crystal structures of aminotransferases in complex with this compound or its adducts with the PLP cofactor provide detailed insights into the enzyme's active site architecture and how it accommodates and processes specific stereoisomers. nih.govresearchgate.netpnas.orgacs.org These structures reveal the precise positioning of this compound within the binding pocket and the interactions with key amino acid residues that are responsible for substrate recognition and catalytic activity, including the stereochemical discrimination. nih.govresearchgate.netpnas.orgacs.org Understanding these stereochemical determinants is vital for the rational design of more selective and potent enzyme inhibitors.

Mechanisms of Resistance and Adaptation to Gabaculine

Identification of Gabaculine-Tolerant Enzyme Mutants

Studies have identified mutant forms of enzymes that exhibit reduced sensitivity or tolerance to this compound. A notable example is the glutamate-1-semialdehyde (B1620169) aminomutase (GSAM), also referred to as GSA aminotransferase (GSA-AT), found in the cyanobacterium Synechococcus. The wild-type GSAM enzyme is highly sensitive to inhibition by this compound. However, a this compound-tolerant strain of Synechococcus, designated GR6, was isolated and found to produce a modified GSA-AT enzyme that is significantly less susceptible to this compound's inhibitory effects. nih.govtandfonline.comnih.gov This mutant enzyme was characterized as displaying corresponding resistance to high concentrations of the inhibitor. tandfonline.com this compound-resistant mutants have also been identified in Chlamydomonas reinhardtii, where resistance is believed to involve glutamate-1-semialdehyde aminotransferase. scispace.com

Genetic Basis of Resistance (e.g., Gene Deletions, Amino Acid Substitutions)

The genetic alterations underlying this compound tolerance in organisms like Synechococcus strain GR6 have been elucidated. Sequencing of the hemL gene, which encodes GSA-AT, from the GR6 strain revealed specific mutations compared to the wild-type gene. nih.govhud.ac.ukhud.ac.uk These mutations include a deletion of nine nucleotides (positions 12-20) and a guanine (B1146940) to adenine (B156593) substitution at position 743. nih.gov

These nucleotide changes translate into specific alterations in the amino acid sequence of the GSA-AT enzyme:

A deletion of a tripeptide consisting of serine, proline, and phenylalanine at positions 5-7, located near the NH2 terminus of the protein. nih.govtandfonline.com

A single amino acid substitution where methionine (Met) at position 248 is replaced by isoleucine (Ile) (M248I) in the central region of the polypeptide chain. nih.govtandfonline.comnih.govresearchgate.netnih.gov

Research indicates that while the N-terminal deletion contributes to the distinctive properties of the GR6 enzyme, the Met-248-Ile point mutation alone can confer significant resistance to this compound. tandfonline.comnih.gov Structural and functional analysis of the wild-type GSAM and the GSAM(M248I) mutant revealed that the resistance conferred by this substitution is linked to the absence of a crucial catalytic water molecule at the active site. nih.gov This water molecule plays a dual role in the wild-type enzyme, acting as a nucleophilic shuttle and maintaining Lys273 in a catalytically competent conformation. nih.gov The Ile248 substitution prevents the proper positioning of this water molecule, trapping the mutant enzyme in a this compound-insensitive, yet still enzymatically active, pyridoxamine (B1203002) 5'-phosphate (PMP) form. nih.gov

The genetic basis of resistance in Synechococcus GR6 is summarized in the table below:

| Genetic Alteration | Nucleotide Change (positions) | Amino Acid Change (positions) | Effect on Enzyme Structure |

| Deletion | 12-20 | ΔSer5-Pro6-Phe7 | Deletion of a tripeptide near the N-terminus |

| Substitution (Guanine to Adenine at position 743) | 743 (G→A) | Met248 → Ile248 (M248I) | Single amino acid substitution |

Biochemical and Physiological Adaptations in Organisms Exposed to this compound

The biochemical and physiological adaptations to this compound exposure are largely centered around overcoming the inhibition of key enzymes, particularly GSAM, and maintaining essential metabolic processes.

At the biochemical level, the altered GSAM enzyme in resistant strains demonstrates a reduced affinity for this compound. While the mutant GSA-AT from Synechococcus GR6 has a lower specific activity for its natural substrate, glutamate-1-semialdehyde (GSA), compared to the wild-type enzyme (approximately one-fifth the activity), it exhibits a dramatically decreased specificity for this compound, lower by 2-3 orders of magnitude. nih.govtandfonline.comnih.gov This reduced specificity is attributed to impaired prototropic rearrangement and transaldimination by the mutant enzyme, leading to altered intermediate accumulation and aldimine instability. nih.gov The M248I mutation's effect on the catalytic water molecule prevents the necessary enzymatic deprotonation of this compound required for its inhibitory mechanism, resulting in the enzyme being kinetically trapped in a this compound-insensitive state. nih.gov

Physiological adaptations can include mechanisms to compensate for reduced enzyme activity or bypass inhibited pathways. In Cyanidium caldarium, prolonged exposure to this compound can lead to overcoming the inhibition of heterotrophic growth, suggesting cellular adaptation processes are at play. scispace.com While the exact mechanisms of adaptation in C. caldarium require further investigation, studies on this compound-resistant Chlamydomonas reinhardtii mutants have shown up to a 4-fold higher activity of glutamate-1-semialdehyde aminotransferase compared to the wild type. scispace.com This suggests that increasing the cellular concentration of the target enzyme, perhaps through altered gene expression or enzyme stability, can be a physiological strategy to overcome inhibition.

Furthermore, expressing the mutant this compound-resistant hemL gene from Synechococcus GR6 in transgenic plants, such as tobacco, confers this compound resistance to these plants. hud.ac.ukhud.ac.uk This demonstrates that the genetic and resulting enzymatic alterations are sufficient to provide a physiological advantage, allowing the transgenic organisms to tolerate this compound concentrations that would inhibit the growth of their wild-type counterparts. hud.ac.ukhud.ac.uk

The interplay between genetic mutations leading to altered enzyme structure and function, and the subsequent biochemical and physiological responses, underpins the mechanisms by which organisms develop tolerance and adapt to the presence of this compound.

This compound is a naturally occurring cyclic non-protein amino acid initially isolated from Streptomyces toyocaensis. It is recognized primarily as a potent and irreversible inhibitor of gamma-aminobutyric acid (GABA) transaminase (GABA-T), a key enzyme in the degradation of the inhibitory neurotransmitter GABA. Beyond its biochemical properties, this compound has found significant utility as a research tool in various biological disciplines. This article focuses on the advanced methodological applications of this compound in research settings, particularly in spectroscopy, functional genomics, plant biotechnology, immunocytochemistry, and in vitro enzymatic assays.

Advanced Methodological Applications of Gabaculine in Research

Spectroscopic Techniques for Analyzing Enzyme-Inhibitor Adducts (e.g., NMR, UV-Vis Spectroscopy)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, are fundamental tools for characterizing chemical structures and interactions. While direct studies specifically detailing the NMR or UV-Vis analysis of gabaculine-enzyme adducts were not extensively found, the principles of these techniques are broadly applicable to such investigations.

NMR spectroscopy is a powerful technique for determining the structure of molecules and studying their interactions in solution imgroupofresearchers.com. Given that this compound is known to form a covalent adduct with the enzyme-bound pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor of its target enzymes like GABA-T and GSA-AT tandfonline.com, NMR could be employed to elucidate the precise structure of this enzyme-inhibitor complex. Changes in the chemical shifts and coupling patterns of signals from both this compound and the PLP cofactor upon adduct formation can provide detailed information about the binding site and the nature of the covalent linkage. For instance, 1H and 31P NMR spectroscopy have been successfully used to study the effects of this compound administration on GABA levels and phosphate-containing metabolites in rat brain in vivo, demonstrating the utility of NMR in monitoring metabolic changes induced by this compound nih.govnih.gov.

UV-Vis spectroscopy is commonly used to monitor reactions, determine concentrations, and study electronic transitions in molecules imgroupofresearchers.com. Enzymes and cofactors like PLP have characteristic UV-Vis absorption spectra. The formation of an adduct between this compound and enzyme-bound PLP would likely result in changes to the UV-Vis spectrum of the enzyme-cofactor complex due to alterations in the electronic environment of the chromophore. Monitoring these spectral changes can provide insights into the kinetics of adduct formation and confirm the interaction. UV-Vis spectroscopy is routinely used in enzyme assays to measure reaction rates by monitoring the appearance or disappearance of a colored product or reactant, a principle applicable to studying enzyme inhibition kinetics by this compound scielo.brnih.govbiorxiv.org. The use of UV-Vis spectroscopy to characterize adduct formation has been demonstrated in other contexts, such as the study of colored adducts formed between a chemosensor and amino acids .

Application in Functional Genomics and Plant Biotechnology

This compound has emerged as a valuable tool in plant biotechnology, particularly in the field of genetic transformation, by serving as a selectable marker. Its phytotoxic effect, primarily due to the inhibition of GSA-AT, an enzyme involved in chlorophyll (B73375) biosynthesis, provides a basis for selecting transformed plant cells cabidigitallibrary.orggeneticagraria.it.

Use as a Selectable Marker in Genetic Transformation

In plant genetic transformation, a selectable marker gene is introduced along with the gene of interest to allow for the identification and selection of cells that have successfully integrated the foreign DNA nih.govscielo.br. This compound's toxicity to plants makes it an effective selective agent. When plant cells are cultured on a medium containing this compound, only those cells that express a gene conferring resistance to this compound can synthesize chlorophyll and survive, typically appearing green, while non-transformed cells fail to develop or turn white scielo.brhud.ac.uk.

A commonly used gene for conferring this compound resistance is the hemL gene from the cyanobacterium Synechococcus, which encodes a mutant, this compound-insensitive GSA-AT cabidigitallibrary.orggeneticagraria.itscielo.brhud.ac.ukgeneticagraria.it. This system has been successfully applied in the Agrobacterium-mediated transformation of various plant species, including tobacco and alfalfa cabidigitallibrary.orggeneticagraria.itnih.govhud.ac.ukgeneticagraria.it. Studies have shown that this compound-based selection can be efficient, sometimes even more so than conventional antibiotic-based selection systems like kanamycin (B1662678) resistance conferred by the NptII gene cabidigitallibrary.orggeneticagraria.itnih.gov.

Data from comparative studies on alfalfa transformation efficiency highlight the effectiveness of this compound selection:

| Selection Method | Percentage of Leaf Explants Producing Green Somatic Embryos | Percentage of Embryos Regenerating in Second Cycle |

| This compound (25 and 50 µM) | 66% geneticagraria.it | 78% geneticagraria.it |

| Kanamycin (25 mg/l) | 54% geneticagraria.it | 33% geneticagraria.it |

This compound selection has also been explored for plastid transformation, although achieving resistant plants directly proved challenging, it demonstrated functionality as a secondary selection marker . The use of this compound as a selectable marker offers a non-antibiotic alternative, which can be advantageous for public perception and regulatory considerations of genetically modified crops scielo.brnih.gov.

Development of this compound Resistance Genes

The successful application of this compound as a selectable marker has spurred research into developing and utilizing genes that confer resistance. The mutant hemL gene from Synechococcus is a prime example of a heterologous gene used for this purpose cabidigitallibrary.orggeneticagraria.itscielo.brhud.ac.ukgeneticagraria.itnih.gov. This bacterial gene encodes a GSA-AT enzyme that is significantly less sensitive to this compound inhibition compared to the native plant enzyme tandfonline.com.

Beyond using bacterial genes, efforts are also underway to develop plant-derived this compound resistance genes. This involves isolating the native plant GSA-AT gene and introducing mutations that confer resistance to this compound cabidigitallibrary.orggeneticagraria.it. The goal is to create plant-specific selectable markers that might be perceived as more favorable for genetic engineering applications. Research in alfalfa, for instance, has involved cloning and sequencing the alfalfa GSA-AT gene with the aim of mutating it to achieve this compound resistance cabidigitallibrary.orggeneticagraria.it.

The development and utilization of these resistance genes are crucial for the continued application of this compound in plant transformation and functional genomics studies, allowing researchers to efficiently identify and propagate genetically modified plants.

Employment in Immunocytochemistry to Track Metabolite Distribution

This compound's inhibitory effect on GABA-T leads to an accumulation of GABA in tissues nih.govnih.govnih.gov. This property makes this compound a useful tool in conjunction with immunocytochemistry to study the distribution and localization of GABA within cells and tissues.

Immunocytochemistry involves using antibodies to detect specific molecules, such as neurotransmitters or enzymes, within biological samples researchgate.net. By administering this compound to an organism, researchers can inhibit GABA degradation, causing GABA levels to rise significantly in GABA-producing or accumulating cells nih.govnih.govnih.gov. Subsequent immunolabeling for GABA allows for enhanced visualization of GABA-containing structures, making it easier to map their distribution.

This methodology has been applied in studies of the nervous system, for example, to examine the distribution of GABA in the rat retina and hindbrain nih.govcapes.gov.br. In the retina, this compound administration led to marked changes in the distribution of GABA-like immunoreactivity, suggesting accumulation of GABA in Müller glial cells nih.gov. Similarly, a pharmacohistochemical method using this compound helped identify GABA-T-intensive neurons in the rat pons and medulla by allowing newly synthesized GABA-T to be detected histochemically after this compound-induced inhibition of the existing enzyme capes.gov.br. Studies in salivary glands have also utilized this compound to increase GABA concentration and observe its distribution via immunoreactivity around acinar cells . These examples demonstrate how this compound facilitates the immunocytochemical analysis of metabolite distribution by enhancing the levels of the target molecule.

In vitro Enzymatic Assays for Characterization of Inhibition Kinetics

In vitro enzymatic assays are essential for understanding the biochemical activity of enzymes and how inhibitors affect them. This compound, as a known enzyme inhibitor, is frequently used in such assays to characterize its inhibition kinetics and to study the properties of its target enzymes, particularly GSA-AT and GABA-T tandfonline.comscielo.brbiorxiv.org.

These assays typically involve incubating the enzyme with its substrate in the presence and absence of this compound and measuring the reaction rate by monitoring the production of a product or consumption of a substrate over time, often using spectrophotometric methods scielo.brnih.govbiorxiv.org. By varying the concentration of this compound and/or the substrate, researchers can determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) scielo.brbiorxiv.orgplos.org.

Studies characterizing the this compound resistance of mutant GSA-AT enzymes from Synechococcus have utilized in vitro enzymatic assays to quantify the level of resistance. For instance, the IC50 values for this compound against wild-type and mutant GSA-AT were determined, showing a significant decrease in sensitivity in the mutant enzyme tandfonline.com.

An example of in vitro inhibition data for wild-type and mutant Synechococcus GSA aminotransferase with this compound:

| Enzyme Type | Inhibitor | IC50 (µM) |

| Wild-type GSA aminotransferase | This compound | Low (inactivated rapidly by equimolar amount) tandfonline.com |

| Mutant GSA aminotransferase (GR6) | This compound | ~100-fold higher than wild-type tandfonline.com |

These in vitro studies are crucial for understanding the mechanism of this compound's inhibitory action and for validating the functionality of this compound-resistant enzymes used in applications like plant transformation. They provide quantitative data on the potency and specificity of this compound as an enzyme inhibitor.

Q & A

Q. What are the primary biochemical targets of gabaculine, and how do they influence experimental design in neurotransmitter studies?

this compound is a potent irreversible inhibitor of GABA aminotransferase (GABA-AT), which catalyzes GABA catabolism. However, it also inhibits other PLP-dependent enzymes, including ornithine aminotransferase and aspartate aminotransferase . To isolate GABA-AT effects, researchers should incorporate control experiments using enzyme-specific inhibitors (e.g., L-cycloserine for ornithine aminotransferase) and validate target specificity via activity assays for off-target enzymes .

Q. What standardized methodologies are recommended for quantifying this compound-induced changes in GABA levels in vivo?

High-resolution <sup>13</sup>C NMR spectroscopy coupled with isotopic tracing (e.g., [2,5-<sup>13</sup>C2]glucose infusion) provides precise quantification of GABA synthesis dynamics in brain tissue. This method allows measurement of isotopic fractional enrichment (e.g., 49.7 ± 2.6% in rodent models) and avoids artifacts from post-mortem GABA degradation . For in vitro studies, HPLC or fluorometric assays post-gabaculine treatment are common but require rapid sample stabilization to prevent enzymatic degradation .

Q. How does this compound administration affect experimental models of epilepsy, and what dosing protocols optimize translational relevance?

Intraperitoneal administration in mice (dose range: 10–50 mg/kg) increases brain GABA levels by 2–3 fold within 2 hours, suppressing chemically induced convulsions. However, neurotoxicity (e.g., motor impairment) necessitates dose titration and time-course monitoring. Comparative studies with isothis compound show similar efficacy but lower potency (IC50 ~1.8 µM for GABA-AT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on GABA levels across in vivo and in vitro models?

Discrepancies often arise from methodological differences:

- Temporal resolution : In vivo <sup>1</sup>H NMR detects real-time GABA increases (e.g., 4.5 ± 0.3 µmol/g in rats), while in vitro assays may underestimate due to delayed tissue processing .

- Enzyme promiscuity : this compound’s inhibition of multiple aminotransferases (e.g., alanine aminotransferase) alters glutamate/glutamine pools, indirectly affecting GABA synthesis. Dual-isotope tracing (<sup>13</sup>C-glucose and <sup>15</sup>N-glutamate) can disentangle these pathways .

Q. What experimental strategies mitigate this compound’s off-target effects in studies of photosynthetic organisms?

In cyanobacteria, this compound inhibits chlorophyll biosynthesis (via 5-aminolevulinic acid blockade), complicating PSII repair studies. To isolate photoinhibition effects, use Chlamydomonas mutants with impaired ScpABCDE proteins and supplement this compound-treated samples with recycled chlorophyll precursors .

Q. How does this compound’s mechanism of GABA-AT inactivation inform the design of isoform-selective inhibitors?

this compound inactivates GABA-AT via β-proton exchange and aromatization of its intermediate, a mechanism shared with other PLP-dependent enzymes. Structure-activity relationship (SAR) studies comparing this compound and isothis compound (10–20x lower affinity but faster inactivation) suggest modifying the cyclohexadienyl scaffold’s substituents (e.g., carboxylate position) enhances selectivity .

Q. What isotopic labeling approaches validate this compound’s role in secondary metabolite biosynthesis (e.g., rifamycin)?

this compound irreversibly inhibits 3-amino-5-hydroxybenzoic acid (AHBA) synthase, a key enzyme in mC7N unit biosynthesis. Use <sup>13</sup>C-labeled this compound in Amycolatopsis cultures with LC-MS/MS to track AHBA depletion (IC50 ~5 µM) and confirm pathway blockage via complementation with recombinant AHBA synthase .

Methodological Recommendations

- For enzyme kinetics : Pre-incubate this compound with PLP cofactor to distinguish covalent adduct formation from competitive inhibition .

- In vivo dosing : Monitor GABA-AT activity recovery post-treatment (half-life ~24–48 hours) to distinguish irreversible vs. transient effects .

- Data interpretation : Normalize GABA levels to total protein (e.g., Folin phenol assay ) to control for tissue heterogeneity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.